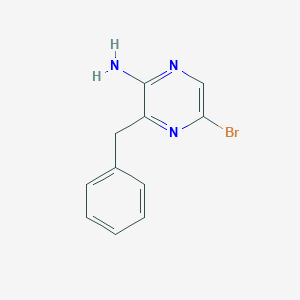
3-Benzyl-5-bromopyrazin-2-amine
Cat. No. B060853
Key on ui cas rn:
174680-55-8
M. Wt: 264.12 g/mol
InChI Key: ZHWYHVYXEQYEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08431525B2
Procedure details


Under an argon atmosphere, 2-amino-3-benzyl-5-bromopyrazine (c-10) (1.66 g, 6.27 mmol) was dissolved in 1,2-dimethoxyethane (17 mL) and ethanol (13 mL) and to this were sequentially added 2 M aqueous solution of sodium carbonate (31.4 mL, 62.8 mmol), dichlorobis(triphenylphosphine) palladium(II) (221 mg, 315 μmol), and phenyl boronic acid (996 mg, 8.16 mmol) while stirring at room temperature and then stirred at 90° C. for 2.5 h. After cooling to room temperature, to this were added saturated brine and ethyl acetate to stop the reaction. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated under reduced pressure with a rotary evaporator. After purifying the residue by column chromatography (50 g, n-hexane/ethyl acetate=3/2→1/1), the obtained solid was recrystallized twice from ethyl acetate to give 2-amino-3-benzyl-5-phenylpyrazine (c-41) as a yellow solid (982 mg, 59.9%). Rf=0.30 (n-hexane/ethyl acetate=3/2). 1H NMR (400 MHz, DMSO-d6) δ 4.07 (s, 2H), 6.41 (s, 2H), 7.18 (t, J=7.5 Hz, 1H), 7.24-7.31 (m, 3H), 7.34 (d, J=7.3 Hz, 2H), 7.40 (t, J=7.5 Hz, 2H), 7.90 (d, J=7.8 Hz, 2H), 8.41 (s, 1H). IR (KBr, cm−1) 596, 664, 694, 716, 733, 754, 773, 908, 937, 1070, 1152, 1217, 1233, 1396, 1427, 1450, 1462, 1493, 1543, 1636, 3024, 3125, 3291, 3487. HRMS (EI+) m/z 261.1269 (M, C17H15N3 requires 261.1266).



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
221 mg
Type
reactant
Reaction Step Five


Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven


Yield
59.9%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5](Br)=[CH:4][N:3]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[C:25]1(B(O)O)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>COCCOC.[Cl-].[Na+].O.C(OCC)(=O)C>[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:6][C:5]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:4][N:3]=1 |f:2.3.4,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.66 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(N=C1CC1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
31.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Five
[Compound]
|
Name
|
dichlorobis(triphenylphosphine) palladium(II)
|
|
Quantity
|
221 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
996 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Step Seven
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 90° C. for 2.5 h
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure with a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purifying the residue by column chromatography (50 g, n-hexane/ethyl acetate=3/2→1/1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained solid was recrystallized twice from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(N=C1CC1=CC=CC=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 982 mg | |
| YIELD: PERCENTYIELD | 59.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
